5-Bromo-2,4-dimethoxybenzoic acid
Overview
Description
5-Bromo-2,4-dimethoxybenzoic acid: is an organic compound with the molecular formula C9H9BrO4 . It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and two methoxy groups at the 5th, 2nd, and 4th positions, respectively. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-dimethoxybenzoic acid typically involves the bromination of 2,4-dimethoxybenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,4-dimethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Esters: Methyl, ethyl, or other alkyl esters of this compound.
Reduced Products: Alcohols or other reduced forms of the compound
Scientific Research Applications
Chemistry: 5-Bromo-2,4-dimethoxybenzoic acid is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its derivatives are employed in the manufacture of polymers and other materials .
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dimethoxybenzoic acid involves its interaction with specific molecular targets. The bromine and methoxy groups influence its reactivity and binding affinity to various enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
- 2-Bromo-4,5-dimethoxybenzoic acid
- 5-Bromo-2,4-dihydroxybenzoic acid
- 2,4-Dimethoxybenzoic acid
Comparison: 5-Bromo-2,4-dimethoxybenzoic acid is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity patterns and applications in synthesis and research .
Properties
IUPAC Name |
5-bromo-2,4-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPJFSQYDOHZMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542487 | |
Record name | 5-Bromo-2,4-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70542487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32246-20-1 | |
Record name | 5-Bromo-2,4-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70542487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2,4-dimethoxybenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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